6,7-dimethoxyquinolin-4(3H)-one

Vue d'ensemble

Description

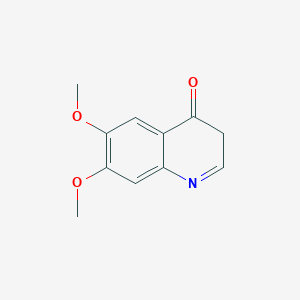

6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic organic compound with the molecular formula C11H11NO3 It is a derivative of quinoline, featuring methoxy groups at the 6 and 7 positions and a ketone group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dimethoxyquinolin-4(3H)-one involves the cyclization of 6,7-dimethoxyquinolin-4-ol. The process typically includes the following steps:

Starting Material: 6,7-Dimethoxyquinolin-4-ol.

Reagent: Phosphorus oxychloride (POCl3).

Reaction Conditions: The 6,7-dimethoxyquinolin-4-ol is dissolved in phosphorus oxychloride and heated to 125°C for 2 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxyquinolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Quinolin-4-one derivatives.

Reduction: 6,7-Dimethoxyquinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that 6,7-dimethoxyquinolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (HCT116)

- Lung Cancer (A549)

In vitro studies indicate that this compound may inhibit the HGF/c-Met signaling pathway, which is crucial for tumor growth and metastasis. For instance, a study found that derivatives of this compound demonstrated significant inhibitory effects on c-Met with an IC50 value of 0.030 ± 0.008 µM .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It shows activity against strains such as:

- Staphylococcus aureus

- Escherichia coli

However, further studies are necessary to explore its effectiveness against a broader range of bacterial pathogens.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in cellular processes. Notably, it has shown potential inhibitory activity against kinases that are implicated in cancer progression.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Antibacterial Testing :

- In laboratory settings, the compound was tested against various bacterial strains, showing promising results that warrant further exploration into its clinical applications.

-

Enzyme Interaction Studies :

- Research indicated that the compound interacts with specific proteins involved in cancer cell signaling pathways, potentially leading to new therapeutic strategies.

Mécanisme D'action

The mechanism of action of 6,7-dimethoxyquinolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxyquinolin-4-ol: A precursor in the synthesis of 6,7-dimethoxyquinolin-4(3H)-one.

6,7-Dimethoxyquinazolin-4(3H)-one: Another quinoline derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of features makes it a versatile compound in organic synthesis and medicinal chemistry, offering distinct reactivity and potential biological activities compared to other quinoline derivatives.

Activité Biologique

6,7-Dimethoxyquinolin-4(3H)-one is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C10H10N2O2. Its structure includes a quinoline core substituted with methoxy groups at positions 6 and 7, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in cancer cells .

- Tyrosine Kinase Inhibition : Research indicates that derivatives of this compound can inhibit c-Met, a receptor tyrosine kinase involved in cancer progression. For instance, certain anilinoquinolines derived from this structure demonstrated potent inhibitory activity against c-Met with IC50 values as low as 0.030 µM .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

Case Studies

- In Vitro Studies : A study evaluated the anticancer activity of various 6,7-dimethoxyquinoline derivatives against the NCI-60 cancer cell line panel. Compounds exhibited significant growth inhibition with some achieving GI% values between 62-65%, indicating strong potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding modes of these compounds at the ATP-binding site of c-Met kinase, supporting their role as inhibitors in cancer therapy .

This compound interacts with several biochemical pathways:

- Metabolism : It is metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can influence cellular processes.

- Transport Mechanism : The compound's cellular uptake is facilitated by ATP-binding cassette (ABC) transporters, which play a crucial role in drug disposition and efficacy.

Propriétés

IUPAC Name |

6,7-dimethoxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPZXZSDYBVSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625989 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304904-61-8 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.